molecular formula C15H14N2O5 B14760969 2',5'-Dimethoxy-4'-nitrobenzanilide CAS No. 92-20-6

2',5'-Dimethoxy-4'-nitrobenzanilide

Cat. No.: B14760969
CAS No.: 92-20-6
M. Wt: 302.28 g/mol
InChI Key: JCKZOGUHQXHGTO-UHFFFAOYSA-N
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Description

Properties

CAS No.

92-20-6

Molecular Formula

C15H14N2O5

Molecular Weight

302.28 g/mol

IUPAC Name

N-(2,5-dimethoxy-4-nitrophenyl)benzamide

InChI

InChI=1S/C15H14N2O5/c1-21-13-9-12(17(19)20)14(22-2)8-11(13)16-15(18)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,18)

InChI Key

JCKZOGUHQXHGTO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5’-Dimethoxy-4’-nitrobenzanilide typically involves the nitration of 2’,5’-dimethoxybenzanilide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 4’ position . The reaction is usually monitored by thin-layer chromatography (TLC) to ensure the completion of nitration.

Industrial Production Methods

Industrial production of 2’,5’-Dimethoxy-4’-nitrobenzanilide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .

Chemical Reactions Analysis

Types of Reactions

2’,5’-Dimethoxy-4’-nitrobenzanilide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’,5’-Dimethoxy-4’-nitrobenzanilide has several applications in scientific research:

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-(2,5-Dimethoxy-4-nitrophenyl)benzamide
  • CAS No.: 92-20-6
  • Molecular Formula : C₁₅H₁₄N₂O₅
  • Molecular Weight : 302.28 g/mol
  • Synonyms: 2',5'-Dimethoxy-4'-nitrobenzanilide; EINECS 202-135-2 .

Structural Features :
The compound consists of a benzamide backbone substituted with two methoxy groups (at positions 2' and 5') and a nitro group (position 4') on the aromatic ring. This substitution pattern influences its electronic properties, solubility, and reactivity.

Comparison with Structural Analogs

Substituent Variations: Methoxy vs. Ethoxy

2',5'-Diethoxy-4'-nitrobenzanilide (CAS 135-41-1):

  • Molecular Formula : C₁₇H₁₈N₂O₅
  • Molecular Weight : 330.34 g/mol
  • Key Difference : Ethoxy groups replace methoxy groups at positions 2' and 5'.
  • Impact :
    • Increased hydrophobicity due to longer alkyl chains.
    • Lower reactivity in nucleophilic substitution compared to methoxy derivatives, as ethoxy groups are weaker electron-donating groups .
Property This compound 2',5'-Diethoxy-4'-nitrobenzanilide
Molecular Weight 302.28 330.34
Substituents Methoxy (2',5') Ethoxy (2',5')
Predicted LogP ~2.5 (estimated) ~3.0 (estimated)

Nitro Group Positioning

  • Structure: Contains amino groups at positions 4 and 4' and a nitro group at position 3'.
  • Application : Used in polycondensation reactions to form ordered copolymers.
  • The nitro group at 3' reduces steric hindrance compared to 4'-nitro derivatives .

4-Amino-4'-nitrobenzanilide (CAS 31366-39-9):

  • Structure: Amino group at position 4 and nitro group at 4'.
  • Safety : Classified under GHS with specific first-aid measures for inhalation or ingestion .

Halogen-Substituted Analogs

2-Chloro-4'-nitrobenzanilide (CAS 55501-45-6):

  • Synthesis : Prepared via reaction of 2-chlorobenzoyl chloride with 4-nitroaniline.
  • Key Difference : Chlorine substituent at position 2' introduces electronegativity, enhancing stability but reducing solubility in polar solvents .

5'-Chloro-2'-nitro-N-phenyl-malonanilic Acid Derivatives :

  • Example : 5'-Chloro-2,3,4,5,6-pentafluoro-2'-hydroxy-4'-nitrobenzanilide.
  • Impact : Fluorine atoms increase metabolic stability and resistance to enzymatic degradation, making these derivatives candidates for biomedical applications .

Functional Group Additions

N-(2,5-Diethoxy-4-nitrophenyl)benzenecarboximidic Acid :

  • Structure : Incorporates a carboximidic acid group instead of benzamide.

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